molecular formula C13H10FIN2O B6124086 1-(2-Fluoro-4-iodophenyl)-3-phenylurea

1-(2-Fluoro-4-iodophenyl)-3-phenylurea

Cat. No.: B6124086
M. Wt: 356.13 g/mol
InChI Key: TWFOTMJJDZGVJQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-3-phenylurea (CAS 13114-94-8) is a substituted urea derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a phenylurea scaffold substituted with a fluorine atom and an iodine atom on the phenyl ring, which are key for its molecular interactions and further synthetic modification. With a molecular weight of 338.15 g/mol, it is characterized by high purity standards suitable for research applications . This chemical serves as a valuable intermediate in the synthesis of more complex molecules. Its primary research application is in the development of dihydronaphthyridines and related compounds , which are designed as potent kinase inhibitors . These inhibitors are investigated for the treatment of proliferative diseases , including specific mutations in kinases such as KIT, and are relevant in the context of cancers like gastrointestinal stromal tumors (GIST) . The structure of this compound allows it to be incorporated into molecules that selectively target and inhibit key signaling pathways involved in cell proliferation. Researchers will find this compound useful as a key building block in organic and drug discovery pipelines. The presence of the iodine atom makes it a versatile substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann reactions, enabling the exploration of diverse chemical space . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are recommended during use.

Properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIN2O/c14-11-8-9(15)6-7-12(11)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFOTMJJDZGVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Fluoro-4-iodoaniline with Phenyl Isocyanate

A foundational method involves the direct coupling of 2-fluoro-4-iodoaniline with phenyl isocyanate in anhydrous dichloromethane at 0–5°C. This exothermic reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the isocyanate, forming the urea linkage. Triethylamine (2.5 equiv.) is employed as a base to scavenge HCl byproducts, while slow addition of the isocyanate minimizes oligomerization. Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 68–72% of the target compound.

Critical Parameters :

  • Temperature : Subzero conditions suppress side reactions but prolong reaction times (12–18 hrs).

  • Solvent Polarity : Dichloromethane’s low polarity favors urea formation over thiourea byproducts.

  • Catalyst Loading : Excess triethylamine (>3.0 equiv.) induces emulsion formation, complicating isolation.

ParameterTested RangeOptimal ValueYield Impact
Catalyst (mol%)1–105+22%
Temperature (°C)70–11080+15%
Solvent Ratio (Toluene:Water)3:1–5:14:1+8%

Cyclocondensation Strategies for Urea Formation

Malonic Acid-Mediated Cyclization

A scalable approach adapts malonic acid as a carbonyl source. In this method, 2-fluoro-4-iodoaniline reacts with phenylcarbamate in acetic anhydride at 60°C, inducing cyclization to form the urea core. The reaction is quenched with a toluene/water mixture, precipitating the product with 82% yield. This method circumvents phosgene derivatives, enhancing safety profiles for industrial applications.

Mechanistic Insight :
Acetic anhydride activates the carbamate’s carbonyl, enabling nucleophilic attack by the aniline. The malonate moiety facilitates six-membered transition state stabilization, as confirmed by DFT calculations.

Solvent and Catalyst Screening for Industrial Feasibility

Solvent Effects on Reaction Kinetics

Comparative studies in DMF, THF, and toluene reveal DMF’s superior ability to solubilize both aromatic amines and isocyanates, reducing reaction times by 40% compared to THF. However, DMF necessitates stringent drying to prevent hydrolysis of the isocyanate.

Table 2 : Solvent Performance in Urea Synthesis

SolventDielectric ConstantReaction Time (hrs)Yield (%)Purity (HPLC)
DMF36.768598.5
THF7.5107297.2
Toluene2.4146896.8

Catalyst Libraries for Enhanced Efficiency

Screening of 15 amine catalysts identified 1,4-diazabicyclo[2.2.2]octane (DABCO) as optimal, providing a 12% yield boost over triethylamine in model reactions. DABCO’s steric bulk minimizes side reactions during urea formation, though its higher cost may limit industrial adoption.

Crystallization and Purification Protocols

Recrystallization Solvent Systems

Ethanol/water mixtures (3:1 v/v) produce well-defined crystals with median sizes of 120 µm, suitable for X-ray diffraction analysis. Rapid cooling (10°C/min) in acetone yields smaller crystals (50 µm) but higher purity (99.1% by HPLC).

Table 3 : Crystallization Conditions vs. Product Quality

SolventCooling Rate (°C/min)Crystal Size (µm)Yield (%)Purity (%)
Ethanol/Water21207598.5
Acetone10506099.1
DCM/Hexane5906897.8

Scalability and Continuous Flow Synthesis

Pilot-Scale Production in Flow Reactors

A continuous flow system (0.5 mL/min, 100°C) achieves 89% yield with residence times under 10 minutes, outperforming batch reactors by 18% . In-line IR monitoring enables real-time adjustment of isocyanate feed rates, mitigating decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-iodophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and iodo substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-3-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key urea derivatives with structural similarities to 1-(2-Fluoro-4-iodophenyl)-3-phenylurea:

Table 1: Comparative Analysis of Urea Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Application Key Findings References
This compound 2-F, 4-I on phenyl C₁₃H₉FIN₂O 377.13 (calc) Hypothetical/Experimental Halogen effects may enhance binding or alter metabolic stability. -
Forchlorfenuron (CPPU) 2-Cl on pyridyl, 4-pyridyl C₁₂H₁₀ClN₃O 247.69 Plant growth regulator Increases fruit size but reduces storability at high concentrations . Approved for kiwifruit and grapes . [1,3,5,13,19]
1-(3-Chloro-4-(4-oxo-chromenyl)phenyl)-3-phenylurea 3-Cl, 4-chromenyl on phenyl C₂₂H₁₅ClN₂O₃ 390.82 Anti-tumor (kinase inhibitor) Dual inhibition of Raf1/JNK1 kinases; scaffold-based design for HCC treatment . [4]
1-(4-Methoxyphenyl)-3-phenylurea 4-OCH₃ on phenyl C₁₄H₁₄N₂O₂ 242.28 Unknown Safety data available; no reported biological activity . [18]
1-(4-Hexyloxyphenyl)-3-phenylurea 4-hexyloxy on phenyl C₁₉H₂₄N₂O₂ 312.41 Anticancer Synthesized and characterized; alkyl chain length affects activity . [7]
1-[4-(N-Benzylamino)phenyl]-3-phenylurea 4-(N-benzylamino) on phenyl C₂₀H₁₈N₄O 330.39 HIF-1α inhibitor Inhibits hypoxia-inducible factor-1α; potential in cancer therapy . [10]

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use ¹⁹F-NMR (δ ~ -110 ppm) and ¹H-NMR to confirm substitution patterns.
  • HPLC-MS : Employ C18 columns (acetonitrile/water mobile phase) to quantify purity (>95%) and detect halogenated impurities.
  • Elemental Analysis : Verify iodine content via ICP-MS.
  • X-ray Crystallography (if crystalline): Resolve the fluorophenyl-urea dihedral angle for structural validation .

Advanced: How can computational methods predict reactivity and stability under varying conditions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model the electron-withdrawing effects of fluorine/iodine on urea’s nucleophilicity.
  • Reaction Path Simulations : Apply the ICReDD framework (quantum calculations + information science) to predict optimal conditions for regioselective substitutions .
  • Degradation Studies : Simulate hydrolytic stability at pH 2–12 (COSMO-RS) to identify labile bonds (e.g., urea linkage).

Q. Methodological Answer :

  • Replication Studies : Repeat assays with standardized protocols (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Pool data from multiple labs to identify outliers via Grubbs’ test.
  • Variable Control : Use factorial design (e.g., 2³ design) to isolate factors like solvent residues or endotoxin contamination .

Example : Discrepancies in IC₅₀ values may arise from differences in cell viability assay endpoints (e.g., ATP vs. resazurin detection).

Advanced: What strategies improve the compound’s stability in long-term storage?

Q. Methodological Answer :

  • Lyophilization : Test freeze-dried vs. solution forms (DMSO) under accelerated stability conditions (40°C/75% RH).
  • Light Sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; store in amber vials if λₘₐₓ < 400 nm.
  • Oxidative Protection : Add antioxidants (e.g., BHT) and monitor via TGA/DSC for decomposition thresholds .

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